molecular formula C11H9ClN2O4 B4921841 (Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid

(Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid

Cat. No.: B4921841
M. Wt: 268.65 g/mol
InChI Key: MAIFQTBMKNBBNB-ARJAWSKDSA-N
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Description

(Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid is an organic compound that features a combination of functional groups, including an amide, a chloro-substituted aromatic ring, and an enone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could start with the chlorination of aniline to introduce the chloro group, followed by acylation to form the amide. The enone moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and a β-keto ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the enone moiety.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(3-carbamoyl-4-fluoroanilino)-4-oxobut-2-enoic acid: Similar structure but with a fluoro group instead of chloro.

    (Z)-4-(3-carbamoyl-4-methoxyanilino)-4-oxobut-2-enoic acid: Contains a methoxy group instead of chloro.

Uniqueness

The presence of the chloro group in (Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid can influence its reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

(Z)-4-(3-carbamoyl-4-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-8-2-1-6(5-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFQTBMKNBBNB-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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